molecular formula C9H17NO2 B2880898 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol CAS No. 2194216-90-3

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2880898
CAS No.: 2194216-90-3
M. Wt: 171.24
InChI Key: ULPBTLRLTPOVIP-UHFFFAOYSA-N
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Description

Its unique structure allows for diverse chemical modifications, enabling the development of novel drugs, catalysts, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol typically involves the reaction of oxolan-2-ylmethylamine with cyclobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Oxolan-2-yl)methyl]amino}methylphenol: Similar structure but with a phenol group instead of a cyclobutanol group.

    Ethyl 2-{[(Oxolan-2-yl)methyl]amino}acetate: Contains an ester group instead of a cyclobutanol group.

    2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol: Similar structure but with a cyclohexanol group instead of a cyclobutanol group.

Uniqueness

2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol is unique due to its cyclobutanol moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-4-3-8(9)10-6-7-2-1-5-12-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPBTLRLTPOVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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